molecular formula C15H12N2O2S B1680355 Ryuvidine CAS No. 265312-55-8

Ryuvidine

Cat. No. B1680355
M. Wt: 284.3 g/mol
InChI Key: HFPLHASLIOXVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ryuvidine is an inhibitor of KMT5A / SETD8 / Pr-SET7 that blocks H4K20 monomethylation . It is also known by alternative names such as 2-Methyl-5-[(4-methylphenyl)amino]-4,7-benzothiazoledione, Cdk4 Inhibitor III, and Cyclic-dependent Kinase 4 Inhibitor III . It has been found to be cytotoxic towards a number of human cancer cell lines .


Molecular Structure Analysis

Ryuvidine has a molecular formula of C15H12N2O2S and a molecular weight of 284.3 g/mol . Its IUPAC name is 2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione .


Chemical Reactions Analysis

Ryuvidine has been found to inhibit not only KDM5A but also recombinant KDM5B and C . It has been shown to repress H3K4me3 demethylation .


Physical And Chemical Properties Analysis

Ryuvidine has a molecular weight of 284.3 g/mol . Its exact mass is 284.06194880 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .

Scientific Research Applications

KDM5A Inhibition and Cancer Therapeutics

Ryuvidine has been identified as a potent inhibitor of KDM5A, a member of the KDM5 family involved in human cancers by demethylating H3K4me3. Research demonstrates that Ryuvidine effectively repressed H3K4me3 demethylation in KDM5A-overexpressing cells, indicating its potential as a lead compound for KDM5 targeted therapeutics. The study shows that Ryuvidine not only inhibited the growth of gefitinib-tolerant human small-cell lung cancer PC9 cells but also prevented their generation, suggesting its significant role in cancer therapeutics (Mitsui et al., 2019).

DNA Damage Response Induction

Another critical application of Ryuvidine in scientific research is its role in modulating MCM2 phosphorylation, a biomarker of CDC7 cellular activity essential for DNA replication. Screening a library of approved drugs and kinase inhibitors identified Ryuvidine as a compound that affects cellular CDC7 activity. Specifically, it was found to cause a reduction in phosphorylated MCM2 levels, a blockade of DNA synthesis, and an ATM-dependent checkpoint response, indicating its effect in causing DNA damage. This study highlights Ryuvidine's potential in the field of cancer research by exploring its cytotoxic effects through DNA damage induction (Fitzgerald et al., 2014).

Safety And Hazards

When handling Ryuvidine, it is recommended to wear safety goggles with side-shields, protective gloves, and impervious clothing . It is also advised to use a suitable respirator . Ryuvidine should be kept away from drains, water courses, or the soil .

Future Directions

Ryuvidine has been suggested as a potential lead compound for KDM5 targeted therapeutics . Its effects on cells indicate that it may be a useful lead chemical for the generation of a new class of KDM5 inhibitors .

properties

IUPAC Name

2-methyl-5-(4-methylanilino)-1,3-benzothiazole-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-8-3-5-10(6-4-8)17-11-7-12(18)15-13(14(11)19)16-9(2)20-15/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPLHASLIOXVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)N=C(S3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ryuvidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
E Mitsui, S Yoshida, Y Shinoda, Y Matsumori… - Scientific Reports, 2019 - nature.com
… ryuvidine is a compound with known effects on cells, our findings indicate that ryuvidine … Chemical modifications of ryuvidine to improve the specificity and efficacy as an H3K4me3me2 …
Number of citations: 17 www.nature.com
J FitzGerald, LS Murillo, G O'Brien, E O'Connell… - PLoS …, 2014 - journals.plos.org
… Among these, Mitoxantrone, a topoisomerase inhibitor, and Ryuvidine, previously described as a … This study sheds light on the previously observed cytotoxity of Ryuvidine, strongly …
Number of citations: 19 journals.plos.org
R Sasaki, T Mizukami - pdfs.semanticscholar.org
(B) Time course with different enzyme amounts. Data show average values (n= 2).(C) Optimization of enzyme concentrations. Reactions were carried out for 60 min with or without 2-OG…
Number of citations: 0 pdfs.semanticscholar.org
G De Vries, W de Ridder, J Baets - Neuromuscular Disorders, 2023 - Elsevier
… incubated with cytokines and/or ryuvidine, a KDM5A inhibitor, … Adding ryuvidine, APP aggregation and levels decreased … activity and the effect upon ryuvidine treatment. To conclude, …
Number of citations: 2 www.sciencedirect.com
F Ghasemi, M Black, RX Sun, F Vizeacoumar, N Pinto… - Oncotarget, 2018 - ncbi.nlm.nih.gov
… Multi-point dose-response curves were generated for six of these compounds (Ryuvidine, MK-1775, SNS-032, Flavopiridol, AZD-7762 and ARP-101), confirming Ryuvidine to have …
Number of citations: 14 www.ncbi.nlm.nih.gov
G Blum, G Ibáñez, X Rao, D Shum, C Radu… - ACS Chemical …, 2014 - ACS Publications
… (27) In the present work, we characterize these compounds and demonstrate that NSC663284, BVT948, and ryuvidine (3 out of the 4 HTS hits) inhibit SETD8 via different modes. …
Number of citations: 67 pubs.acs.org
AJ Burke, H Ali, E O'CONNELL, FJ Sullivan… - Anticancer …, 2016 - ar.iiarjournals.org
… DU145 cells were resistant to p75NTR/TrkA and CHK4 inhibitors, RO-082750 and Ryuvidine. Conclusion: Kinase inhibition may be an appropriate strategy for the treatment of prostate …
Number of citations: 8 ar.iiarjournals.org
J Cicenas, M Valius - Journal of cancer research and clinical oncology, 2011 - Springer
Chemical compounds that interfere with an enzymatic function of kinases are useful for gaining insight into the complicated biochemical processes in mammalian cells. Cyclin-…
Number of citations: 262 link.springer.com
E Lang, C Zelenak, M Eberhard, R Bissinger… - Cellular physiology and …, 2015 - karger.com
… On the other hand, the dioxobenzothiazole compound CDK4 inhibitor III (ryuvidine) was reported to suppress CDK4 activity by a higher magnitude as compared to CDK2 kinase [20]. In …
Number of citations: 66 karger.com
Y Nishimori, J Tanboon, M Oyama, H Motegi… - Neuromuscular …, 2023 - Elsevier
… incubated with cytokines and/or ryuvidine, a KDM5A inhibitor, … Adding ryuvidine, APP aggregation and levels decreased … activity and the effect upon ryuvidine treatment. To conclude, …
Number of citations: 2 www.sciencedirect.com

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